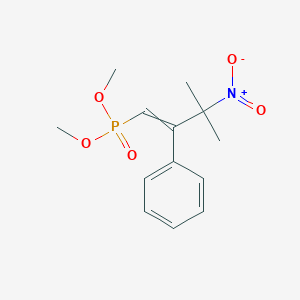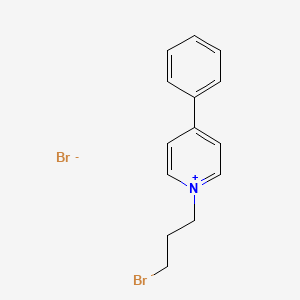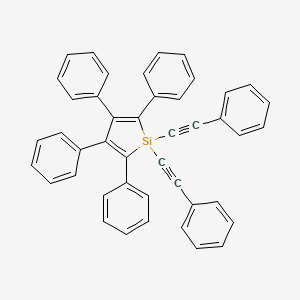![molecular formula C28H32OSn B14225729 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol CAS No. 502444-85-1](/img/structure/B14225729.png)
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol is an organotin compound characterized by the presence of a cyclooctane ring, a hydroxyl group, and a triphenylstannyl group attached to an ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Attachment of the Triphenylstannyl Group: The triphenylstannyl group is introduced through a stannylation reaction, often using triphenyltin chloride as the stannylating agent.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triphenylstannyl group can participate in coordination chemistry. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
1-[2-(Triphenylstannyl)ethenyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
1-[2-(Triphenylstannyl)ethenyl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-[2-(Triphenylstannyl)ethenyl]cyclododecan-1-ol: Similar structure but with a cyclododecane ring.
Uniqueness: 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol is unique due to its specific ring size and the presence of both a hydroxyl group and a triphenylstannyl group
Propiedades
Número CAS |
502444-85-1 |
|---|---|
Fórmula molecular |
C28H32OSn |
Peso molecular |
503.3 g/mol |
Nombre IUPAC |
1-(2-triphenylstannylethenyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H17O.3C6H5.Sn/c1-2-10(11)8-6-4-3-5-7-9-10;3*1-2-4-6-5-3-1;/h1-2,11H,3-9H2;3*1-5H; |
Clave InChI |
AUJSTNUEGVZGQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)(C=C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)


![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
